Dyphylline

Catalog No.
S526754
CAS No.
479-18-5
M.F
C10H14N4O4
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dyphylline

CAS Number

479-18-5

Product Name

Dyphylline

IUPAC Name

7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C10H14N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)3-6(16)4-15/h5-6,15-16H,3-4H2,1-2H3

InChI Key

KSCFJBIXMNOVSH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O

Solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)
FREELY SOL IN WATER; 1 G IN 3 ML H2O @ 25 °C
SOL IN ALC: 2 G/100 ML; IN CHLOROFORM: 1 G/100 ML
1.43e+01 g/L

Synonyms

Dihydroxypropyltheophylline, Dilin, Diphylline, Diprophylline, Dylix, Dyphylline, Lufyllin, Neothylline

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O

Description

The exact mass of the compound Dyphylline is 254.1015 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 333000 mg/l (at 25 °c)1.31 mfreely sol in water; 1 g in 3 ml h2o @ 25 °csol in alc: 2 g/100 ml; in chloroform: 1 g/100 ml1.43e+01 g/l>38.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756753. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Theophylline. It belongs to the ontological category of propane-1,2-diols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Smooth Muscle Relaxation:

One of Dyphylline's properties is its ability to relax smooth muscle tissue. This makes it a potential candidate for research into conditions involving smooth muscle constriction, such as:

  • Bronchoconstriction: While not a primary treatment for asthma, Dyphylline's smooth muscle relaxation effect might be helpful in understanding the mechanisms of airway constriction (SOURCE: ))
  • Gastrointestinal Disorders: Similarly, Dyphylline's ability to relax smooth muscle could be relevant to research into gastrointestinal conditions that involve smooth muscle hypertonicity (increased tone) (SOURCE: ))

Phosphodiesterase Inhibition:

Dyphylline inhibits an enzyme called phosphodiesterase (PDE). This enzyme breaks down cyclic adenosine monophosphate (cAMP), a molecule involved in various cellular processes. By inhibiting PDE, Dyphylline increases cAMP levels, which can have various cellular effects. (SOURCE: ))

This mechanism has led researchers to explore Dyphylline's potential role in understanding or treating conditions related to cAMP, such as:

  • Neurodegenerative Diseases: Some studies investigate the possibility that increasing cAMP levels through PDE inhibition might be beneficial in neurodegenerative diseases like Alzheimer's (SOURCE: ))
  • Cognitive Function: Similarly, some research explores the connection between cAMP and cognitive function, with Dyphylline potentially serving as a research tool (SOURCE: ))

Dyphylline, also known by its International Nonproprietary Name Diprophylline, has the chemical formula C₁₀H₁₄N₄O₄ and a molecular weight of approximately 254.24 g/mol. It is classified under methylxanthines and is structurally related to theophylline but differs significantly in its metabolic pathway; dyphylline is excreted unchanged by the kidneys without undergoing liver metabolism .

Dyphylline's bronchodilatory effect is believed to involve multiple mechanisms:

  • Adenosine receptor antagonism: Dyphylline competes with adenosine, a bronchoconstrictor, for binding sites on airway smooth muscle cells. This reduces the inhibitory effect of adenosine, leading to relaxation of the airways [].
  • Phosphodiesterase inhibition: Dyphylline inhibits enzymes called phosphodiesterases, which break down cyclic adenosine monophosphate (cAMP) []. Increased cAMP levels promote relaxation of airway smooth muscle cells.

These mechanisms work together to improve airflow in the lungs, alleviating symptoms of asthma and COPD [].

Dyphylline can cause side effects like nausea, vomiting, tremors, and headaches at high doses. It can also interact with other medications, so careful monitoring is necessary during treatment.

  • Toxicity: The median lethal dose (LD50) in rats is 400 mg/kg (LD50 is the dose at which 50% of the test population dies). This indicates moderate toxicity.
  • Flammability: Not readily flammable.
  • Reactivity: Can react with strong acids and bases.

The primary mechanism of action for dyphylline involves the inhibition of phosphodiesterase enzymes, which leads to an increase in cyclic adenosine monophosphate levels. This increase promotes relaxation of bronchial smooth muscle and antagonizes adenosine receptors, further contributing to its bronchodilatory effects .

Dyphylline exhibits notable bronchodilatory and vasodilatory properties. It acts directly on the bronchial tissues, providing rapid relief from symptoms associated with obstructive airway diseases. Its half-life ranges from 1.8 to 2.1 hours, facilitating frequent dosing for optimal therapeutic effects .

Dyphylline can be synthesized through various chemical pathways involving the modification of theophylline or other xanthine derivatives. The synthesis typically includes steps that introduce hydroxyl groups at specific positions on the xanthine ring structure, yielding dyphylline as a final product .

Dyphylline is primarily utilized in treating:

  • Bronchial asthma
  • Chronic bronchitis
  • Emphysema

It helps alleviate symptoms by dilating air passages in the lungs and improving airflow . Additionally, its unique metabolic profile makes it suitable for patients who may experience adverse effects from other xanthines that are metabolized by the liver.

Research indicates that dyphylline may interact with other medications that affect respiratory function. Its use alongside other bronchodilators may enhance therapeutic effects but also increase the risk of side effects such as tachycardia or nervousness. Caution is advised when co-administering with drugs that influence liver enzymes, although dyphylline itself does not undergo significant metabolism in this organ .

Dyphylline shares structural similarities with several other xanthines, but it stands out due to its unique pharmacokinetic properties. Below is a comparison with similar compounds:

Compound NameChemical FormulaUnique Features
TheophyllineC₈H₁₀N₄O₂Metabolized by liver; longer half-life
AminophyllineC₁₃H₁₈N₄O₃A combination of theophylline and ethylenediamine
CaffeineC₈H₁₀N₄O₂Central nervous system stimulant; less potent as bronchodilator
DyphyllineC₁₀H₁₄N₄O₄Excreted unchanged by kidneys; rapid onset of action

Uniqueness of Dyphylline:

  • Unlike theophylline and aminophylline, dyphylline does not undergo extensive metabolism, making it a preferable option for patients with liver impairment.
  • It has a more favorable side effect profile compared to other xanthines, particularly regarding gastrointestinal disturbances .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

CRYSTALS FROM ALCOHOL
WHITE AMORPHOUS SOLID

XLogP3

-1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

254.10150494 g/mol

Monoisotopic Mass

254.10150494 g/mol

Heavy Atom Count

18

Taste

EXTREME BITTER TASTE

LogP

-1.9
-1.9

Appearance

White to off-white crystalline powder.

Melting Point

155-157
158 °C
161.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

263T0E9RR9

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (27.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For relief of acute bronchial asthma and for reversible bronchospasm associated with chronic bronchitis and emphysema.

Therapeutic Uses

Bronchodilator Agents; Phosphodiesterase Inhibitors; Vasodilator Agents
THEOPHYLLINE PREPN...ARE USED TO RELAX BRONCHIAL SMOOTH MUSCLE & TO STIMULATE MYOCARDIUM. ... THEOPHYLLINE COMPD...PLAY IMPORTANT ROLE IN MGMNT OF ASTHMATIC PT. THEY ARE USEFUL AS PROPHYLACTIC DRUGS & ARE VALUABLE ADJUNCTS IN TREATMENT OF PROLONGED ATTACKS & IN MGMNT OF STATUS ASTHMATICUS. /THEOPHYLLINE COMPD/
PERIPHERAL VASODILATOR & BRONCHODILATOR ACTIONS CHARACTERISTIC OF THEOPHYLLINE DERIV. IT IS EFFECTIVE ORALLY BUT HAS NOT BEEN SHOWN TO BE SUPERIOR TO THEOPHYLLINE SODIUM GLYCINATE. IT ALSO HAS TYPICAL DIURETIC & MYOCARDIAL STIMULANT EFFECTS.
...CAN BE USED INTRAMUSCULARLY WITHOUT PRODUCING LOCAL PAIN BECAUSE IT IS NEUTRAL SOL DERIV.
For more Therapeutic Uses (Complete) data for DYPHYLLINE (11 total), please visit the HSDB record page.

Pharmacology

Dyphylline, a xanthine derivative, is a bronchodilator used for relief of acute bronchial asthma and for reversible bronchospasm associated with chronic bronchitis and emphysema. Dyphylline is a xanthine derivative with pharmacologic actions similar to theophylline and other members of this class of drugs. Its primary action is that of bronchodilation, but it also exhibits peripheral vasodilatory and other smooth muscle relaxant activity to a lesser degree.
Dyphylline is a xanthine derivative. Dyphilline exerts bronchodilator effects and to a lesser extent vasodilator and diuretic properties. Dyphilline probably acts as a competitive inhibitor of phosphodiesterase which leads to an increase in intracellular cAMP. This results in relaxation of bronchial smooth muscle and other smooth muscles. Dyphylline may also antagonize adenosine receptors. Dyphylline is used in the treatment of acute bronchial asthma, chronic bronchitis and emphysema.

MeSH Pharmacological Classification

Vasodilator Agents

ATC Code

R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03D - Other systemic drugs for obstructive airway diseases
R03DA - Xanthines
R03DA01 - Diprophylline

Mechanism of Action

The bronchodilatory action of dyphylline, as with other xanthines, is thought to be mediated through competitive inhibition of phosphodiesterase with a resulting increase in cyclic AMP producing relaxation of bronchial smooth muscle as well as antagonism of adenosine receptors.
THEIR MOST IMPORTANT ACTION...IS THEIR ABILITY TO RELAX SMOOTH MUSCLES OF BRONCHI... THEOPHYLLINE IS MOST EFFECTIVE... /THEOPHYLLINE/
ACTION OF XANTHINES ON MOTOR ACTIVITY OF GI TRACT... DILUTE SOLN INCR, & HIGH CONCN DEPRESS, TONE & STRENGTH OF CONTRACTION OF ISOLATED INTESTINAL STRIPS. /XANTHINES/
...ACTION SEEMS TO RESULT FROM INCR IN CONCN OF FACTOR V (AC-GLOBULIN) IN PLASMA WHICH, IN TURN, MAY BE CAUSED BY INCR IN PLASMA CONCN OF FREE FATTY ACIDS PRODUCED...THERE ARE ALSO INCR IN CONCN OF CIRCULATING PROTHROMBIN & FIBRINOGEN. /XANTHINES/
...ACCOMPANYING DECR IN VENOUS FILLING PRESSURE, WHICH IS CAUSED @ LEAST PARTLY BY MORE COMPLETE EMPTYING OF HEART. /THEOPHYLLINE/

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE [HSA:10846 27115 50940 5136 5137 5138 5139 5140 5141 5142 5143 5144 5150 5151 5153 8622] [KO:K18438 K18436 K13298 K13755 K18283 K19021 K13296 K13293 K18437]

Pictograms

Irritant

Irritant

Other CAS

479-18-5

Absorption Distribution and Excretion

Dyphylline exerts its bronchodilatory effects directly and, unlike the­ophylline, is excreted unchanged by the kidneys without being metabolized by the liver. Approximately 88% of a single oral dose can be recovered from the urine unchanged.
...RAPID RATE OF DISPOSITION.
IT MAY BE MORE CONSISTENTLY ABSORBED FROM GI TRACT & LESS IRRITATING THAN THEOPHYLLINE & AMINOPHYLLINE.
SINGLE DYPHYLLINE DOSE WAS GIVEN TO 5 NORMAL VOLUNTEERS. DOSES OF 19-27 MG/KG RESULTED IN PEAK SERUM CONCN OF 19.3-23.5 MUG/ML & WERE TOLERATED WELL BY 4 SUBJECTS. 1 HAD SEVERE HEADACHE AFTER 28 MG/KG DOSE ASSOC WITH 36.4 MUG/ML; WAS NOT METABOLIZED TO THEOPHYLLINE.
IN 5 NORMAL VOLUNTEERS MEAN T/2 WAS 1.8 HR; MEAN TOTAL BODY CLEARANCE RATE & MEAN RENAL CLEARANCE RATE WERE 333 & 276 ML/MIN, RESPECTIVELY. MEAN VOL OF DISTRIBUTION WAS 0.8 L/KG. IN URINE 83% OF DOSE WAS EXCRETED UNCHANGED & THEOPHYLLINE WAS NOT DETECTED.
For more Absorption, Distribution and Excretion (Complete) data for DYPHYLLINE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic
IN BODY XANTHINES ARE ONLY PARTIALLY DEMETHYLATED & OXIDIZED. THEY ARE LARGELY EXCRETED AS METHYLURIC ACIDS OR AS METHYLXANTHINES. /XANTHINES/

Wikipedia

Diprophylline
Desmethylclozapine

Drug Warnings

IT IS NOT RECOMMENDED FOR USE IN CORONARY DISEASE OR ANGINA PECTORIS UNTIL IT CAN BE SHOWN THAT INCR CORONARY BLOOD FLOW PRECEDES RATHER THAN FOLLOWS MYOCARDIAL STIMULATION.
METHYLXANTHINES CAN ALSO STIMULATE RELEASE OF CATECHOLAMINES FROM ADRENAL MEDULLA & LARGE INCR IN URINARY EXCRETION OF EPINEPHRINE OCCUR... /METHYLXANTHINES/

Biological Half Life

2 hours (range 1.8 - 2.1 hours)

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

JONES, MANEY, US PATENT 2,575,344 (1951 TO STATE UNIV OF IOWA): ROTH ARCH PHARM 292, 234 (1959)

General Manufacturing Information

1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl-: ACTIVE

Analytic Laboratory Methods

QUALITATIVE DETERMINATION /XANTHINE GROUP ALKALOIDS/.

Clinical Laboratory Methods

SIMPLE RAPID HIGH-PRESSURE LIQUID CHROMATOGRAPHIC METHOD FOR DETERMINATION OF DYPHYLLINE.
DETERMINED ON A C18-REVERSE PHASE MUBONDAPAK COLUMN WITH A MOBILE PHASE ACETONITRILE 9% (VOL/VOL) IN WATER & WITH BETA-HYDROXYETHYLTHEOPHYLLINE AS INTERNAL STD.

Interactions

METHYLXANTHINES CAN ALSO ANTAGONIZE EFFECTS OF HYPOPROTHROMBINEMIA CAUSED BY COUMARIN DERIV... /METHYLXANTHINES/
XANTHINES CAN MARKEDLY POTENTIATE CARDIAC INOTROPIC RESPONSES TO BETA-ADRENERGIC AGONISTS & TO GLUCAGON. /XANTHINES/

Stability Shelf Life

IS STABLE IN GASTRIC JUICE

Dates

Modify: 2023-08-15

Enabling Direct Preferential Crystallization in a Stable Racemic Compound System

Lina C Harfouche, Clément Brandel, Yohann Cartigny, Joop H Ter Horst, Gérard Coquerel, Samuel Petit
PMID: 31545612   DOI: 10.1021/acs.molpharmaceut.9b00805

Abstract

The preparative resolution by preferential crystallization (PC) of proxyphylline has been achieved despite the existence of a stable racemic compound. This is enabled through the careful selection of a solvent in which both the racemic compound and the metastable conglomerate possess a low nucleation rate. Induction time measurements in isobutyl alcohol show that a highly supersaturated solution (β = 2.3) remains clear for almost 1 h at 20 mL scale, revealing a slow nucleation rate. Seeding the supersaturated solution with the pure enantiomer triggered its crystallization both isothermal and polythermic modes of PC were successfully implemented. Alongside the reported case of diprophylline, this study opens opportunities to broaden the application of PC toward slowly crystallizing racemic compounds.


Mechanistic explanation of the (up to) 3 release phases of PLGA microparticles: Diprophylline dispersions

F Tamani, C Bassand, M C Hamoudi, F Danede, J F Willart, F Siepmann, J Siepmann
PMID: 31726196   DOI: 10.1016/j.ijpharm.2019.118819

Abstract

The aim of this study was to better understand the root causes for the (up to) 3 drug release phases observed with poly (lactic-co-glycolic acid) (PLGA) microparticles containing diprophylline particles: The 1st release phase ("burst release"), 2nd release phase (with an "about constant release rate") and 3rd release phase (which is again rapid and leads to complete drug exhaust). The behavior of single microparticles was monitored upon exposure to phosphate buffer pH 7.4, in particular with respect to their drug release and swelling behaviors. Diprophylline-loaded PLGA microparticles were prepared with a solid-in-oil-in-water solvent extraction/evaporation method. Tiny drug crystals were rather homogeneously distributed throughout the polymer matrix after manufacturing. Batches with "small" (63 µm), "medium-sized" (113 µm) and "large" (296 µm) microparticles with a practical drug loading of 5-7% were prepared. Importantly, each microparticle releases the drug "in its own way", depending on the exact distribution of the tiny drug crystals within the system. During the burst release, drug crystals with direct surface access rapidly dissolve. During the 2nd release phase tiny drug crystals (often) located in surface near regions which undergo swelling, are likely released. During the 3rd release phase, the entire microparticle undergoes substantial swelling. This results in high quantities of water present throughout the system, which becomes "gel-like". Consequently, the drug crystals dissolve, and the dissolved drug molecules rather rapidly diffuse through the highly swollen polymer gel.


Limited drug solubility can be decisive even for freely soluble drugs in highly swollen matrix tablets

F Siepmann, Y Karrout, M Gehrke, F K Penz, J Siepmann
PMID: 28487190   DOI: 10.1016/j.ijpharm.2017.05.001

Abstract

The aim of this study was to elucidate the importance of potential limited solubility effects for the control of drug release from hydrophilic matrix tablets loaded with a freely water-soluble drug. It is often assumed that the considerable amounts of water penetrating into this type of advanced drug delivery systems are sufficient to rapidly dissolve the entire drug loading, and that limited drug solubility is not playing a role for the control of drug release. Here, we show that this assumption can be erroneous. HPMC/lactose matrix tablets were loaded with 5 to 60% diprophylline (e.g. solubility in 0.1M HCl at 37°C: 235mg/mL), and drug release was measured at low and neutral pH, respectively. A mechanistically realistic mathematical theory was applied, considering drug diffusion in axial and radial direction in the cylindrical matrices and the potential co-existence of dissolved and non-dissolved drug. Importantly, only dissolved drug is available for diffusion. It is demonstrated that during major parts of the release periods, non-dissolved drug excess exists within tablets containing 30% or more diprophylline, despite of the substantial water contents of the systems. This leads to partially almost linear drug concentration distance profiles within the tablets, and reveals a major contribution of limited drug solubility effects to the control of drug release, even in the case of freely water-soluble diprophylline. It can be expected that also in other types of drug delivery systems, e.g. microparticles and implants (containing much less water), limited drug solubility effects play a much more important role than currently recognized.


Hydrophilic thermoplastic polyurethanes for the manufacturing of highly dosed oral sustained release matrices via hot melt extrusion and injection molding

G Verstraete, J Van Renterghem, P J Van Bockstal, S Kasmi, B G De Geest, T De Beer, J P Remon, C Vervaet
PMID: 27113866   DOI: 10.1016/j.ijpharm.2016.04.057

Abstract

Hydrophilic aliphatic thermoplastic polyurethane (Tecophilic™ grades) matrices for high drug loaded oral sustained release dosage forms were formulated via hot melt extrusion/injection molding (HME/IM). Drugs with different aqueous solubility (diprophylline, theophylline and acetaminophen) were processed and their influence on the release kinetics was investigated. Moreover, the effect of Tecophilic™ grade, HME/IM process temperature, extrusion speed, drug load, injection pressure and post-injection pressure on in vitro release kinetics was evaluated for all model drugs. (1)H NMR spectroscopy indicated that all grades have different soft segment/hard segment ratios, allowing different water uptake capacities and thus different release kinetics. Processing temperature of the different Tecophilic™ grades was successfully predicted by using SEC and rheology. Tecophilic™ grades SP60D60, SP93A100 and TG2000 had a lower processing temperature than other grades and were further evaluated for the production of IM tablets. During HME/IM drug loads up to 70% (w/w) were achieved. In addition, Raman mapping and (M)DSC results confirmed the homogenous distribution of mainly crystalline API in all polymer matrices. Besides, hydrophilic TPU based formulations allowed complete and sustained release kinetics without using release modifiers. As release kinetics were mainly affected by drug load and the length of the PEO soft segment, this polymer platform offers a versatile formulation strategy to adjust the release rate of drugs with different aqueous solubility.


Prioritizing potential ACE2 inhibitors in the COVID-19 pandemic: Insights from a molecular mechanics-assisted structure-based virtual screening experiment

Kerem Teralı, Buket Baddal, Hayrettin Ozan Gülcan
PMID: 32739642   DOI: 10.1016/j.jmgm.2020.107697

Abstract

Angiotensin-converting enzyme 2 (ACE2) is a membrane-bound zinc metallopeptidase that generates the vasodilatory peptide angiotensin 1-7 and thus performs a protective role in heart disease. It is considered an important therapeutic target in controlling the COVID-19 outbreak, since SARS-CoV-2 enters permissive cells via an ACE2-mediated mechanism. The present in silico study attempted to repurpose existing drugs for use as prospective viral-entry inhibitors targeting human ACE2. Initially, a clinically approved drug library of 7,173 ligands was screened against the receptor using molecular docking, followed by energy minimization and rescoring of docked ligands. Finally, potential binders were inspected to ensure molecules with different scaffolds were engaged in favorable contacts with both the metal cofactor and the critical residues lining the receptor's active site. The results of the calculations suggest that lividomycin, burixafor, quisinostat, fluprofylline, pemetrexed, spirofylline, edotecarin, and diniprofylline emerge as promising repositionable drug candidates for stabilizing the closed (substrate/inhibitor-bound) conformation of ACE2, thereby shifting the relative positions of the receptor's critical exterior residues recognized by SARS-CoV-2. This study is among the rare ones in the relevant scientific literature to search for potential ACE2 inhibitors. In practical terms, the drugs, unmodified as they are, may be introduced into the therapeutic armamentarium of the ongoing fight against COVID-19 now, or their scaffolds may serve as rich skeletons for designing novel ACE2 inhibitors in the near future.


Release characteristics of polyurethane tablets containing dicarboxylic acids as release modifiers - a case study with diprophylline

Bart Claeys, Sander De Bruyn, Laurent Hansen, Thomas De Beer, Jean Paul Remon, Chris Vervaet
PMID: 25445517   DOI: 10.1016/j.ijpharm.2014.10.046

Abstract

The influence of several dicarboxylic acids on the release characteristics of polyurethane tablets with a high drug load was investigated. Mixtures of diprophylline (Dyph) and thermoplastic polyurethane (TPUR) (ratio: 50/50, 65/35 and 75/25 wt.%) were hot-melt extruded and injection molded with the addition of 1, 2.5, 5 and 10% wt.% dicarboxylic acid as release modifier. Incorporating malonic, succinic, maleic and glutaric acid in the TPUR matrices enhanced drug release, proportional to the dicarboxylic acid concentration in the formulation. No correlation was found between the water solubility, melting point, logP and pKa of the acids and their drug release modifying capacity. Succinic and maleic acid had the highest drug release modifying capacity which was linked to more intense molecular interactions with Dyph. A structural fit between the primary and secondary alcohol of Dyph and both carboxylic groups of the acids was at the origin of this enhanced interaction.


Thermoplastic polyurethanes for the manufacturing of highly dosed oral sustained release matrices via hot melt extrusion and injection molding

Bart Claeys, Anouk Vervaeck, Xander K D Hillewaere, Sam Possemiers, Laurent Hansen, Thomas De Beer, Jean Paul Remon, Chris Vervaet
PMID: 25448075   DOI: 10.1016/j.ejpb.2014.11.003

Abstract

This study evaluated thermoplastic polyurethanes (TPUR) as matrix excipients for the production of oral solid dosage forms via hot melt extrusion (HME) in combination with injection molding (IM). We demonstrated that TPURs enable the production of solid dispersions - crystalline API in a crystalline carrier - at an extrusion temperature below the drug melting temperature (Tm) with a drug content up to 65% (wt.%). The release of metoprolol tartrate was controlled over 24h, whereas a complete release of diprophylline was only possible in combination with a drug release modifier: polyethylene glycol 4000 (PEG 4000) or Tween 80. No burst release nor a change in tablet size and geometry was detected for any of the formulations after dissolution testing. The total matrix porosity increased gradually upon drug release. Oral administration of TPUR did not affect the GI ecosystem (pH, bacterial count, short chain fatty acids), monitored via the Simulator of the Human Intestinal Microbial Ecosystem (SHIME). The high drug load (65 wt.%) in combination with (in vitro and in vivo) controlled release capacity of the formulations, is noteworthy in the field of formulations produced via HME/IM.


The effect of polymer properties on direct compression and drug release from water-insoluble controlled release matrix tablets

Julia Grund, Martin Koerber, Mathias Walther, Roland Bodmeier
PMID: 24746409   DOI: 10.1016/j.ijpharm.2014.04.033

Abstract

The objective of this study was to identify and evaluate key polymer properties affecting direct compression and drug release from water-insoluble matrices. Commonly used polymers, such as Kollidon(®) SR, Eudragit(®) RS and ethyl cellulose, were characterized, formulated into tablets and compared with regard to their properties in dry and wet state. A similar site percolation threshold of 65% v/v was found for all polymers in dry state. Key parameters influencing polymer compactibility were the surface properties and the glass transition temperature (T(g)), affecting polymer elasticity and particle size-dependent binding. The important properties observed in dry state also governed matrix characteristics and therefore drug release in wet state. A low T(g) (Kollidon(®) SR

Mechanisms of diphylline release from dual-solute loaded poly(vinyl alcohol) matrices

Albana Hasimi, Kyriaki G Papadokostaki, Merope Sanopoulou
PMID: 24268271   DOI: 10.1016/j.msec.2013.09.027

Abstract

The release kinetics of the model hydrophilic drug, diphylline (DPL), from physically crosslinked poly(vinyl alcohol) (PVA) matrices, is studied in relation to the drug load and the presence of a second solute incorporated in the matrix. The second solute, a gadolinium (III) complex (Gd-DTPA), is a commonly used MRI contrast agent. The water uptake kinetics by the glassy PVA matrix was found to deviate from t(1/2) law and to occur on time scales comparable to those of diphylline release. The corresponding rate of diphylline release was found to be substantially stabilized as compared to a purely diffusion-controlled release process, in line with theoretical predictions under conditions of relaxation-controlled water uptake kinetics. The release rate of DPL was found (i) to increase with increasing DPL load and (ii) for a particular DPL load, to increase in the presence of Gd-DTPA, incorporated in the matrix. The results were interpreted on the basis of the diphylline-induced plasticization of the polymer (evidenced by the depression of Tg) and of the excess hydration of the matrix at high solute loads. The latter effect was found to be additive in the case of dual-solute loaded matrices.


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